[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride [6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride SB-616234A is a selective and orally bioavailable 5-HT1B receptor antagonist, with anxiolytic and antidepressant activity.
Brand Name: Vulcanchem
CAS No.: 908601-49-0
VCID: VC0007160
InChI: InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+;
SMILES: CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl
Molecular Formula: C₃₂H₃₆ClN₅O₃
Molecular Weight: 574.1 g/mol

[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride

CAS No.: 908601-49-0

Cat. No.: VC0007160

Molecular Formula: C₃₂H₃₆ClN₅O₃

Molecular Weight: 574.1 g/mol

* For research use only. Not for human or veterinary use.

[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride - 908601-49-0

CAS No. 908601-49-0
Molecular Formula C₃₂H₃₆ClN₅O₃
Molecular Weight 574.1 g/mol
IUPAC Name [6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+;
Standard InChI Key VPWVEPYFVFBHQR-XKFLBXONSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl
SMILES CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl
Canonical SMILES CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, [6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone hydrochloride, reflects its intricate architecture . Key identifiers include:

PropertyValue
CAS Registry Number332397-72-5 (free base)
PubChem CID11685613
Molecular FormulaC₃₂H₃₅ClN₅O₃ (hydrochloride salt)
Molecular Weight574.1 g/mol
SMILES NotationC[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl

The stereochemistry at the piperazine ring (3R,5S) and the oxadiazole substituent’s position are critical for its biological activity .

Synthesis and Purification

Synthetic Routes

The synthesis of SB-616234-A involves multistep organic reactions, as extrapolated from analogous compounds . A representative pathway includes:

  • Formation of the oxadiazole ring: Cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at 120°C .

  • Coupling of dihydroindole-piperazine: Mitsunobu or Ullmann coupling to attach the cis-3,5-dimethylpiperazine moiety to the dihydroindole core .

  • Methanone bridge installation: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the biphenyl-oxadiazole system .

Purification and Quality Control

Purification typically employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/ammonium acetate buffer (40:60 v/v) mobile phase . Final purity exceeds 97%, as validated by analytical HPLC with UV detection at 254 nm .

Pharmacological Properties

Receptor Binding Profile

SB-616234-A demonstrates nanomolar affinity for human 5-HT1B receptors (pKi = 8.3 ± 0.2) expressed in CHO cells . Selectivity screening reveals >100-fold preference over 5-HT1A, 5-HT2A, and dopamine D2 receptors, though moderate activity persists at 5-HT1D subtypes (pKi = 6.6 ± 0.1) .

ReceptorpKi (Mean ± SEM)Species
5-HT1B8.3 ± 0.2Human
5-HT1D6.6 ± 0.1Human
5-HT1A<5.0Rat

Functional Activity

In cAMP accumulation assays, SB-616234-A acts as a competitive antagonist, reversing 5-carboxamidotryptamine (5-CT)-mediated inhibition with an IC50 of 3.2 nM . Oral bioavailability in preclinical models exceeds 50%, with a plasma half-life of 2.3 hours in rats .

Applications in Neuroimaging

ParameterValue
Radiochemical purity>99%
Molar activity74–111 GBq/μmol
Brain uptake (SUV)2.8 ± 0.4 at 30 min post-injection

This tracer enables noninvasive assessment of receptor occupancy during drug development .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator